molecular formula C13H12F3N5O B10962874 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide

Cat. No.: B10962874
M. Wt: 311.26 g/mol
InChI Key: XJYDTNLVGMRRLM-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and an acetamide linkage to a pyrazine ring. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Substituents: The cyclopropyl and trifluoromethyl groups are introduced via substitution reactions. For instance, trifluoromethylation can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetamide Linkage Formation: The acetamide linkage is formed by reacting the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

    Attachment of the Pyrazine Ring: The final step involves coupling the acetamide intermediate with a pyrazine derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide linkage or the pyrazine ring, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, offering therapeutic benefits for conditions like inflammation, cancer, or infectious diseases.

Industry

In industry, this compound might be used in the development of agrochemicals, polymers, or other specialty chemicals. Its unique properties could enhance the performance of products in these sectors.

Mechanism of Action

The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it might inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide stands out due to its specific substitution pattern and the presence of both a pyrazole and pyrazine ring. This unique combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H12F3N5O

Molecular Weight

311.26 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-pyrazin-2-ylacetamide

InChI

InChI=1S/C13H12F3N5O/c14-13(15,16)10-5-9(8-1-2-8)21(20-10)7-12(22)19-11-6-17-3-4-18-11/h3-6,8H,1-2,7H2,(H,18,19,22)

InChI Key

XJYDTNLVGMRRLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=NC=CN=C3)C(F)(F)F

Origin of Product

United States

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